3-chloro-N-(2-chlorophenyl)propanamide

説明

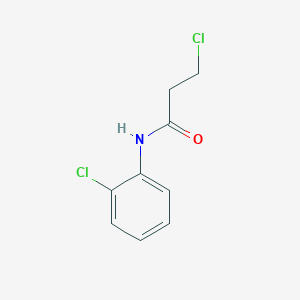

Structure

3D Structure

特性

IUPAC Name |

3-chloro-N-(2-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKFGYQIAQITOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408841 | |

| Record name | 3-chloro-N-(2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21261-72-3 | |

| Record name | 3-chloro-N-(2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro N 2 Chlorophenyl Propanamide and Analogues

Established Synthetic Routes

Traditional methods for the formation of the amide bond in compounds like 3-chloro-N-(2-chlorophenyl)propanamide rely on well-established, robust chemical reactions. These routes are characterized by their reliability and predictability, forming the foundation of amide synthesis.

The formation of an amide bond is one of the most fundamental transformations in organic synthesis. For N-substituted propanamides, the most common approach involves the reaction of a carboxylic acid derivative with a primary or secondary amine. researchgate.netmasterorganicchemistry.com The classic and widely used method is the acylation of an amine using an acyl halide or anhydride. organic-chemistry.orgyoutube.com This reaction is typically rapid and high-yielding.

Another significant strategy involves the direct coupling of a carboxylic acid and an amine using a dehydrating agent or coupling reagent. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) facilitate the reaction by activating the carboxylic acid, allowing for the formation of the amide bond under mild conditions. masterorganicchemistry.comrsc.org These methods are particularly valuable in the synthesis of sensitive molecules, such as peptides. masterorganicchemistry.comthieme-connect.de

| Method | Reactants | Key Features | Typical Conditions |

|---|---|---|---|

| Acyl Halide Method | Acyl Chloride + Amine | High reactivity, often high yield, generates HCl byproduct. youtube.com | Usually requires a base (e.g., pyridine (B92270), triethylamine) to scavenge acid. |

| Carboxylic Anhydride Method | Anhydride + Amine | Good reactivity, less reactive than acyl halides. | Often requires heating; may or may not require a catalyst. |

| Coupling Agent Method (e.g., DCC, EDC) | Carboxylic Acid + Amine + Coupling Agent | Mild conditions, suitable for sensitive substrates. masterorganicchemistry.comrsc.org | Room temperature, various organic solvents. |

| Direct Thermal Amidation | Carboxylic Acid + Amine | "Brute force" method, requires high heat. masterorganicchemistry.com | High temperatures, often with removal of water. masterorganicchemistry.com |

The synthesis of halogenated amides like this compound is effectively achieved through nucleophilic acyl substitution. This strategy involves the reaction of a nucleophile, typically an amine, with a carbonyl compound that contains a leaving group. ucsb.edu For the target compound, the principal synthetic route involves the reaction between 3-chloropropanoyl chloride and 2-chloroaniline (B154045).

In this reaction, the amino group of 2-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. youtube.comchemguide.co.uk The reaction is generally performed in the presence of a base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to facilitate the reaction while minimizing side reactions. To enhance selectivity and minimize the formation of byproducts, these reactions are often conducted at reduced temperatures, typically between 0 and 5°C.

| Parameter | Condition/Reagent | Purpose | Source |

|---|---|---|---|

| Electrophile | 3-chloropropanoyl chloride | Provides the acyl group and the 3-chloro functionality. | |

| Nucleophile | 2-chloroaniline | Provides the N-(2-chlorophenyl) moiety. | |

| Base | Pyridine or Triethylamine | Acts as an acid scavenger to neutralize HCl byproduct. | |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides a suitable reaction medium. | |

| Temperature | 0–5°C | Controls reaction rate and minimizes side reactions. |

To address the limitations of traditional batch processing, such as long reaction times and energy inefficiency, advanced synthetic techniques have been developed. These methods offer significant improvements in the synthesis of amides, including halogenated derivatives.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering advantages in scalability, safety, and efficiency. digitellinc.comnih.gov In a flow process, reagents are continuously pumped through a reactor where they mix and react. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org

Several studies have demonstrated the successful synthesis of amides using solvent-free continuous flow systems, which enhances the environmental friendliness of the process. rsc.orgdigitellinc.com For instance, a jacketed screw reactor has been used to achieve high conversion of starting materials to amides within a residence time of 30 to 300 seconds at room temperature. rsc.org This method has been successfully scaled up to produce 100-gram quantities with yields often exceeding 90%. rsc.orgdigitellinc.com The use of heterogeneous catalysts in flow systems further simplifies product purification, as the catalyst can be easily separated and potentially reused. rsc.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. youtube.com

This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. youtube.comnih.gov For amide synthesis, microwave irradiation can facilitate the direct coupling of carboxylic acids and amines, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.govnih.gov The use of catalysts, such as ceric ammonium (B1175870) nitrate, in minute quantities can further enhance the efficiency of microwave-assisted amidation. nih.govnih.gov This method is robust and has been applied to a wide range of substrates, including the formation of halogenated amides.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes rsc.org | Minutes youtube.com |

| Heating Method | External (conduction, convection) | External, but with superior heat transfer | Internal, direct dielectric heating |

| Scalability | Can be challenging | Readily scalable by extending operation time rsc.org | Can be limited by reactor size |

| Energy Efficiency | Often lower | Generally higher | High, as only the reaction mixture is heated |

| Sustainability | Variable, often solvent-intensive | Amenable to solvent-free conditions rsc.orgdigitellinc.com | Promotes solvent-free reactions, reducing waste nih.govnih.gov |

Advanced Synthetic Techniques

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound from 3-chloropropanoyl chloride and 2-chloroaniline proceeds via a well-understood nucleophilic acyl substitution mechanism. chemguide.co.uk This two-step addition-elimination process is characteristic of reactions involving acyl derivatives.

The mechanism is initiated by the nucleophilic attack of the nitrogen atom of the 2-chloroaniline on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in the formation of a negatively charged tetrahedral intermediate. libretexts.org

This intermediate is unstable and rapidly collapses to reform the carbonyl group. This is achieved by the elimination of the most stable leaving group, which in this case is the chloride ion (Cl⁻). The electrons from the negatively charged oxygen atom reform the pi bond, and the carbon-chlorine bond breaks, expelling the chloride ion.

The final step of the reaction sequence is a proton transfer. The initially formed product is a protonated amide (an oxonium ion), which is a strong acid. A weak base present in the reaction mixture, such as another molecule of 2-chloroaniline or an added base like triethylamine, removes the proton from the nitrogen atom. libretexts.org This deprotonation step neutralizes the positive charge on the nitrogen, yielding the final, stable this compound product and a salt (e.g., triethylammonium (B8662869) chloride).

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Research into the synthesis of these N-aryl-3-chloropropanamides has identified key parameters that significantly influence reaction outcomes, primarily focusing on maximizing product yield while minimizing the formation of impurities. The most common synthetic route involves the nucleophilic acyl substitution reaction between an aniline (B41778) derivative and 3-chloropropanoyl chloride or a related acyl chloride.

Influence of Key Reaction Parameters

Detailed studies on analogous compounds, such as 3-chloro-N-(3-chlorophenyl)propanamide, have elucidated the optimal conditions for this type of transformation. The primary factors influencing the reaction's success are the choice of solvent, the type of base used as an acid scavenger, and precise temperature control.

Solvent Selection: The reactivity in nucleophilic acyl substitution is enhanced by using polar aprotic solvents. Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed as they effectively dissolve the reactants while promoting the desired reaction pathway.

Base (Acid Scavenger): The reaction generates hydrochloric acid (HCl) as a by-product, which can protonate the aniline reactant, rendering it non-nucleophilic. To prevent this, a base is added to neutralize the HCl. Tertiary amines like triethylamine or pyridine are frequently used for this purpose.

Temperature Control: Maintaining a low reaction temperature is crucial for minimizing side reactions and improving the selectivity of the synthesis. For the reaction between 3-chloropropanoyl chloride and 3-chloroaniline, controlling the temperature between 0–5°C has been found to be optimal.

The following table summarizes the optimized conditions for a representative synthesis of an analogue.

| Parameter | Condition | Rationale / Finding |

|---|---|---|

| Reactant 1 | 3-chloropropanoyl chloride | Provides the acyl group for amide bond formation. |

| Reactant 2 | 3-chloroaniline | Acts as the nucleophile. |

| Solvent | Anhydrous Dichloromethane (DCM) | A polar aprotic solvent that enhances reactivity. |

| Base | Triethylamine | Acts as an acid scavenger to neutralize HCl by-product. |

| Temperature | 0–5°C | Minimizes the formation of side products and improves selectivity. |

Comparative Synthetic Methodologies and Yields

Beyond the standard acyl chloride method, alternative strategies for synthesizing N-aryl amides have been developed, offering different advantages in terms of starting material availability and reaction conditions. One such method involves the direct coupling of a carboxylic acid with an amine using a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.net Another approach involves the in situ formation of an acid chloride from the corresponding carboxylic acid using a reagent like phosphorus trichloride (B1173362) (PCl₃), which then reacts with the aniline present in the mixture. nih.gov

The yields for these reactions are generally good to excellent, often exceeding 80% when conditions are properly optimized. For instance, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, an analogue, via the in situ generation of the acid chloride with PCl₃ in xylene at 110°C resulted in a yield of 82%. nih.gov Similarly, the chlorination of propiophenone (B1677668) to form 3'-chloropropiophenone, a potential precursor, can achieve yields as high as 88–90%. google.com The synthesis of various azetidinone analogues using chloroacetyl chloride and triethylamine has also been reported with yields ranging from 50-77%. mdpi.com

The table below presents a comparison of different synthetic strategies and the yields achieved for various analogues.

| Target Compound / Analogue | Methodology | Key Reagents | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 3-chloro-N-(3-chlorophenyl)propanamide | Acyl Chloride Reaction | 3-chloropropanoyl chloride, 3-chloroaniline, Triethylamine | Dichloromethane | 0–5°C | High (implied) | |

| N-substituted-(S)-2-chloropropanamide | Carboxylic Acid Coupling | (S)-2-chloropropionic acid, Alkyl amine, DCC | Not specified | Not specified | Not specified | researchgate.net |

| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | In-situ Acyl Chloride Formation | 3,5-diiodosalicylic acid, Aminoether, PCl₃ | Xylene | 110°C | 82% | nih.gov |

| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | Acyl Chloride Reaction | 2-(4-isobutylphenyl)propanoyl chloride, 2-(3-chlorophenyl)ethan-1-amine, Triethylamine | Dichloromethane | Room Temp. | High (implied) | mdpi.com |

| Substituted 2-azetidinones | Dehydrative Annulation | Substituted hydrazones, Chloroacetyl chloride, Triethylamine | Not specified | Not specified | 50-77% | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro N 2 Chlorophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and define the chemical environment of each atom.

¹H NMR Spectral Assignments and Coupling Constants

The proton (¹H) NMR spectrum of 3-chloro-N-(2-chlorophenyl)propanamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the aliphatic protons of the propanamide chain.

The aromatic region is expected to show four signals for the protons on the 2-chlorophenyl ring. Due to the ortho-chloro substituent, these protons are chemically non-equivalent and will display complex splitting patterns, likely as multiplets or distinct doublets and triplets. Based on data for 2-chloroaniline (B154045), the proton ortho to the amide linkage (and meta to the chlorine) would be the most deshielded. rsc.orgchemicalbook.com

The aliphatic portion of the molecule consists of two methylene (B1212753) (CH₂) groups, which form an A₂B₂ spin system. This will result in two triplets, as each CH₂ group is coupled to the adjacent one. The CH₂ group attached to the chlorine atom (C3) is expected to be further downfield than the CH₂ group adjacent to the carbonyl (C2). docbrown.info The typical coupling constant (³J) for protons on adjacent sp³-hybridized carbons is in the range of 6-8 Hz. libretexts.org

The amide (N-H) proton will appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 8.0 - 9.0 | Broad Singlet | - |

| Ar-H (H6') | 8.2 - 8.4 | Doublet | ~8.0 |

| Ar-H (H3', H4', H5') | 7.1 - 7.5 | Multiplet | - |

| -CH₂-Cl (H3) | 3.8 - 4.0 | Triplet | 6.0 - 7.0 |

| -CO-CH₂- (H2) | 2.8 - 3.0 | Triplet | 6.0 - 7.0 |

¹³C NMR Spectral Assignments and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the 165-175 ppm range. researchgate.netcompoundchem.com The six carbons of the aromatic ring will resonate between 120 and 140 ppm. The carbon bearing the chlorine atom (C2') and the carbon bonded to the nitrogen (C1') will have their chemical shifts significantly influenced by these heteroatoms. The remaining four aromatic carbons will have shifts typical for a substituted benzene (B151609) ring. libretexts.org

The two aliphatic carbons will appear in the upfield region. The carbon atom bonded to the chlorine (C3) will be more deshielded than the carbon adjacent to the carbonyl group (C2), with expected shifts around 40-45 ppm and 35-40 ppm, respectively. libretexts.org

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 168 - 172 |

| Ar-C (C1') | 134 - 136 |

| Ar-C (C2') | 128 - 130 |

| Ar-C (C3', C4', C5', C6') | 122 - 129 |

| -CH₂-Cl (C3) | 40 - 45 |

| -CO-CH₂- (C2) | 35 - 40 |

Advanced NMR Techniques for Stereochemical Analysis

While this compound is an achiral molecule, advanced 2D NMR techniques are invaluable for unambiguous assignment of the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aliphatic protons, showing a cross-peak between the triplet at ~3.9 ppm (H3) and the triplet at ~2.9 ppm (H2). It would also reveal the coupling relationships between the adjacent protons on the aromatic ring. numberanalytics.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals for H2 and H3 to the carbon signals for C2 and C3, and assign the aromatic proton signals to their corresponding carbon signals. numberanalytics.comnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would include the N-H proton to the carbonyl carbon (C1) and the aromatic carbon C1', and the aliphatic H2 protons to the carbonyl carbon (C1). This data is crucial for piecing together the different fragments of the molecule. numberanalytics.comipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

The IR spectrum is dominated by signals from polar bonds. For a secondary amide, the key characteristic absorptions are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). spcmc.ac.inspectroscopyonline.com The N-H stretch appears as a single, relatively sharp band for secondary amides in the 3370-3170 cm⁻¹ region. spectroscopyonline.com The Amide I band is a very strong absorption between 1680-1630 cm⁻¹, while the Amide II band is a strong peak found between 1570-1515 cm⁻¹. spectroscopyonline.comblogspot.com The spectrum would also feature C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and the C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region. ucla.edu

Raman spectroscopy complements IR, often providing stronger signals for non-polar, symmetric bonds. The aromatic ring C=C stretching vibrations would be prominent. The C-Cl stretching modes, which can be weak in the IR spectrum, often give rise to distinct signals in the Raman spectrum, typically in the 600-700 cm⁻¹ range. acs.orgnih.gov This makes Raman spectroscopy particularly useful for confirming the presence of the chloro-substituents.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3350 - 3250 (Medium) | Weak / Not Observed |

| C-H (Aromatic) | Stretch | 3100 - 3000 (Medium) | Strong |

| C-H (Aliphatic) | Stretch | 2980 - 2850 (Medium) | Strong |

| C=O (Amide I) | Stretch | 1680 - 1650 (Strong) | Medium |

| C=C (Aromatic) | Stretch | 1600, 1475 (Medium) | Strong |

| N-H (Amide II) | Bend | 1550 - 1520 (Strong) | Weak |

| C-Cl | Stretch | 750 - 650 (Strong) | Strong |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, serving to confirm the molecular weight and deduce structural features. chemguide.co.uk

The molecular ion peak (M⁺) in the mass spectrum of this compound would be a cluster of peaks due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for molecules containing two chlorines: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak. The expected intensity ratio of these peaks would be approximately 9:6:1.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a •CH₂Cl radical.

Amide bond cleavage: Scission of the C-N bond, generating ions corresponding to the 2-chloroaniline moiety and the 3-chloropropionyl moiety.

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion or subsequent fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Possible Fragment Structure | Fragmentation Pathway |

| 217 | [C₉H₉³⁵Cl₂NO]⁺ | Molecular Ion (M⁺) |

| 168 | [C₉H₉³⁵ClNO]⁺ | Loss of •CH₂Cl |

| 127 | [C₆H₆³⁵ClN]⁺ | Amide cleavage (2-chloroaniline radical cation) |

| 90 | [C₃H₄³⁵ClO]⁺ | Amide cleavage (3-chloropropionyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. youtube.com For this compound (C₉H₉Cl₂NO), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass.

Furthermore, HRMS can resolve the isotopic peaks with high precision, allowing for the experimental confirmation of the isotopic distribution pattern expected for a molecule containing two chlorine atoms, thereby verifying the presence and number of chlorine atoms in the structure. acs.orgresearchgate.net

Calculated Exact Masses for Molecular Ion Isotopologues

| Isotopologue Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₉³⁵Cl₂NO | 217.00612 |

| C₉H₉³⁵Cl³⁷ClNO | 219.00317 |

| C₉H₉³⁷Cl₂NO | 221.00022 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound (C₉H₉Cl₂NO), with a monoisotopic mass of approximately 217.01 Da, ESI-MS analysis in positive ion mode would be expected to prominently show the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 218.01.

Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic. Chlorine has two common isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion cluster would exhibit three peaks:

[M+H]⁺ peak: Containing two ³⁵Cl atoms.

[M+2+H]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4+H]⁺ peak: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, providing a clear signature for a molecule containing two chlorine atoms. Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 240.00) or the potassium adduct [M+K]⁺ (m/z ≈ 255.97), might also be observed depending on the solvent purity and experimental conditions.

Table 1: Predicted ESI-MS Adducts and Isotopic Peaks for this compound

| Ion/Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀Cl₂NO]⁺ | ~218.01 |

| [M+Na]⁺ | [C₉H₉Cl₂NNaO]⁺ | ~240.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, analysis of similar N-aryl amides allows for a discussion of the expected structural features. acs.orgresearchgate.netias.ac.indcu.ie

A single-crystal X-ray diffraction experiment would determine the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. The refinement of the crystal structure would yield the precise coordinates of each atom in the asymmetric unit.

The conformation of the molecule would be defined by the relative orientations of the 2-chlorophenyl ring and the 3-chloropropanamide side chain. A key feature would be the planarity of the amide group (–C(=O)N(H)–). The molecule is expected to adopt a conformation where steric hindrance is minimized. The ortho-chloro substituent on the phenyl ring would likely influence the dihedral angle between the plane of the phenyl ring and the plane of the amide linkage.

In the solid state, molecules of this compound would be held together by various intermolecular forces. The most significant of these would be the N–H···O=C hydrogen bond formed between the amide groups of adjacent molecules. nih.gov This interaction is a classic feature in the crystal packing of primary and secondary amides, often leading to the formation of infinite chains or dimeric motifs.

Other weaker interactions would also play a role in stabilizing the crystal lattice. These could include:

C–H···O hydrogen bonds: Involving aromatic or aliphatic C-H donors and the carbonyl oxygen acceptor. mdpi.com

C–H···π interactions: Where a C-H bond points towards the face of the chlorophenyl ring.

Halogen interactions: Weak interactions such as C–H···Cl or potentially Cl···Cl contacts, which are observed in related chlorophenyl compounds. ias.ac.inmdpi.com

Crystallographic data provides exact measurements of all bond lengths, bond angles, and torsion (dihedral) angles within the molecule.

Key Bond Angles:

The angles within the phenyl ring would be close to 120°, with slight distortions due to the substituents.

The geometry around the amide nitrogen would be trigonal planar.

The bond angles within the propanamide chain would reflect sp³ (for C-C) and sp² (for C=O) hybridization.

Key Torsion Angles:

C(aryl)–N–C(=O)–C: This torsion angle would describe the twist of the amide group relative to the chlorophenyl ring. Its value would be influenced by the steric effect of the ortho-chloro substituent.

N–C(=O)–C–C: This describes the conformation of the propanoyl part of the side chain.

C(=O)–C–C–Cl: This angle would define the position of the terminal chlorine atom relative to the carbonyl group.

Analysis of these angles would reveal any conformational strain within the molecule in its solid-state form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be dominated by absorptions from the substituted benzene ring.

The primary electronic transitions expected for this molecule are:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the π-electron system of the 2-chlorophenyl ring. They typically occur below 280 nm. The substitution on the ring and the presence of the amide group would influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

n → π* transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen or the chlorine atoms) to an anti-bonding π* orbital of the aromatic ring or carbonyl group. researchgate.net These absorptions are often observed as shoulders on the main π → π* bands at longer wavelengths.

The presence of chlorine atoms and the amide group, both containing lone pairs of electrons, can act as auxochromes, causing a bathochromic (red) shift of the benzene absorption bands to longer wavelengths.

Table 2: Expected Compound Names

| Compound Name |

|---|

| This compound |

| ethanol |

Computational Chemistry Investigations of 3 Chloro N 2 Chlorophenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine molecular systems at the electronic level. For 3-chloro-N-(2-chlorophenyl)propanamide, these computational methods have been employed to elucidate its geometric, electronic, and optical characteristics.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311++G(d,p), is commonly used for the geometry optimization of such molecules. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial relationship between the propanamide chain and the 2-chlorophenyl ring. The planarity and orientation of the amide group relative to the aromatic ring are key determinants of the molecule's conformational properties.

Interactive Data Table: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-Cl (propanamide) | ~1.80 Å |

| Bond Length | C-Cl (phenyl) | ~1.75 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | O=C-N-C (phenyl) | ~175° |

Note: These values are representative and derived from typical DFT calculations on similar amide structures.

Vibrational frequency analysis, performed at the same level of theory, predicts the molecule's infrared spectrum. nih.gov Key vibrational modes include the N-H stretching frequency, typically observed in the range of 3300-3400 cm⁻¹, and the strong carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. Other significant vibrations correspond to C-Cl stretching and the aromatic ring deformations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. arxiv.org This analysis is crucial for understanding a molecule's response to ultraviolet-visible (UV-Vis) light. By calculating the vertical excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax), the electronic transitions can be characterized. nih.govresearchgate.net For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the aromatic ring and n → π* transitions involving the lone pairs of the carbonyl oxygen.

Interactive Data Table: Calculated Electronic Properties

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~4.5 | ~275 | > 0.1 |

| S₀ → S₂ | ~5.2 | ~238 | > 0.2 |

Note: These are plausible values illustrating typical TD-DFT results for aromatic amides.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wuxibiology.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. numberanalytics.com

In this compound, the HOMO is likely localized on the electron-rich 2-chlorophenyl ring, while the LUMO may be distributed across the electron-accepting carbonyl group of the propanamide moiety.

Interactive Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | ~ -6.8 |

| LUMO | ~ -1.5 |

| Energy Gap (ΔE) | ~ 5.3 |

Note: Values are representative for this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net Green represents neutral regions.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs. The amide hydrogen atom would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring and chlorine atoms would show varying potentials influencing their interaction with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (delocalization) effects. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). uni-muenchen.de

Key interactions within this compound would include the delocalization of the nitrogen lone pair (n) into the anti-bonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of the amide resonance and contributes significantly to the stability of the peptide bond. Other significant interactions involve the delocalization of electron density from the chlorine lone pairs and the aromatic π-system.

Interactive Data Table: NBO Analysis of Major Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | ~ 50-60 |

| LP (O) | σ* (N-C) | ~ 5-10 |

| π (Aromatic Ring) | π* (C=O) | ~ 2-5 |

| LP (Cl) | σ* (C-C) | ~ 1-3 |

Note: E(2) values are estimated based on typical results for similar functional groups.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. ymerdigital.com Key NLO parameters include the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are of particular interest for their potential to generate second-harmonic frequencies. ripublication.com

The NLO response of this compound arises from the intramolecular charge transfer facilitated by its structure, which contains both electron-donating and electron-withdrawing characteristics. The calculated values for these properties can be compared to standard NLO materials, such as urea, to assess its potential.

Interactive Data Table: Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) | ~ 3-4 Debye |

| Average Polarizability (α) | ~ 150-170 a.u. |

| First Hyperpolarizability (β₀) | Several times that of urea |

Note: Values are qualitative estimates to illustrate the output of NLO calculations.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for predicting the binding mode of a ligand to a protein's active site.

In the absence of specific docking studies for this compound, we can infer potential binding behaviors from research on similar molecules. For instance, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which also feature a chlorinated phenylamide scaffold, have been conducted to explore their interaction with targets like phosphatidylinositol 3-kinase alpha (PI3Kα) mdpi.com.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target macromolecule. The ligand's structure would be optimized to its lowest energy conformation. A defined binding site, or "docking box," on the target protein would be specified. The docking algorithm would then systematically explore various orientations and conformations of the ligand within this binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

The predicted binding mode would likely reveal key interactions between the ligand and amino acid residues in the target's binding pocket. Based on its structure, this compound could participate in several types of interactions:

Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It could form hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine within the binding site mdpi.com.

Hydrophobic Interactions: The two chlorophenyl rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine mdpi.com.

Halogen Bonding: The chlorine atoms on both the phenyl ring and the propanamide chain could participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species interacting with a nucleophilic site on the protein.

Pi-Pi Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical representation of the types of interactions and the amino acids that could be involved is presented in Table 1.

Table 1: Potential Ligand-Target Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) | Asp, Glu, Ser |

| Hydrogen Bonding | Amide C=O (acceptor) | Asn, Gln, Ser, Thr |

| Hydrophobic Interactions | 2-chlorophenyl ring, propanamide chain | Val, Leu, Ile, Ala, Met |

| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

The output of a molecular docking simulation includes a scoring value, often expressed in kcal/mol, which provides an estimate of the binding free energy. A more negative score typically indicates a more favorable binding interaction. For example, in studies of other complex amide derivatives, docking scores are used to rank different compounds and predict their relative potencies researchgate.net.

The total binding energy is a sum of various energetic contributions, including:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic interactions: These include attractions or repulsions between charged or polar groups.

Solvation energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

Torsional energy: The energetic penalty for adopting a conformation different from the ligand's lowest energy state in solution.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time, complementing the static view offered by molecular docking. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of interactions.

For this compound, an MD simulation would typically be initiated using the best-ranked pose from a molecular docking study. The complex would be solvated in a box of water molecules, and ions would be added to neutralize the system and mimic physiological conditions. The simulation would then be run for a period ranging from nanoseconds to microseconds.

Analysis of the MD trajectory would provide insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, one can assess the stability of the ligand's binding pose. A stable RMSD suggests that the ligand remains in its initial binding pocket. Conformational analysis of substituted benzamides has shown that the planarity and rotational barriers of the amide bond are key to their stable conformations nih.gov.

Interaction Dynamics: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the simulation time. This can reveal which interactions are most stable and crucial for maintaining the bound state.

Flexibility and Conformational Changes: The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify flexible regions of the protein. MD simulations can also capture induced-fit effects, where the protein undergoes conformational changes upon ligand binding to achieve a more complementary interaction. Studies on various amide-containing polymers have utilized MD to understand chain flexibility and conformational changes in solution rsc.orgmdpi.com.

Structure Activity Relationship Sar Studies and Biological Target Elucidation of 3 Chloro N 2 Chlorophenyl Propanamide Derivatives

Elucidation of Biological Targets and Pathways

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For derivatives of 3-chloro-N-(2-chlorophenyl)propanamide, research has pointed towards several potential targets and pathways through which they exert their effects. These interactions can range from the inhibition of crucial enzymes to the modulation of receptor functions and interference with cellular processes.

Enzyme Inhibition Mechanisms

In a broader context, studies on other N-aryl derivatives have revealed inhibitory potential against enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed inhibitory activity against these enzymes, suggesting a potential application in managing diabetes. nih.gov The mechanism often involves the compound binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.

Receptor Binding and Modulation

Beyond enzyme inhibition, the interaction with cellular receptors is another key mechanism of action for bioactive molecules. For instance, indole-containing analogues of 3-chloro-propanamide have been explored for their potential to modulate serotonin (B10506) receptors, indicating a possible role in neuropharmacology. The specific binding of a ligand to a receptor can either activate (agonism) or block (antagonism) the receptor's downstream signaling pathways.

In a study of 2-(4-methylsulfonylaminophenyl) propanamide derivatives, which share the propanamide core structure, compounds were identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govresearchgate.net This receptor is involved in pain perception, and its antagonism can lead to analgesic effects. The study highlighted the importance of the propanamide moiety for interaction with the receptor. While direct evidence for this compound is scarce, the findings from related structures suggest that this class of compounds could potentially interact with various receptor systems, depending on the specific substituents on the aromatic rings.

Modulation of Cellular Processes

The biological effects of a compound are the macroscopic manifestation of its interactions at the molecular and cellular levels. Derivatives of this compound may modulate various cellular processes, including cell signaling, proliferation, and apoptosis. For example, the enhanced cytotoxicity of certain derivatives, such as 3-chloro-N-(4-sulfamoylphenethyl)propanamide, has been correlated with its ability to intercalate with DNA, a fundamental cellular process.

Furthermore, the antimicrobial activity observed in some chlorinated N-arylcinnamamides suggests an interference with essential cellular processes in bacteria. mdpi.com This could involve the disruption of cell wall synthesis, protein synthesis, or nucleic acid replication. The specific cellular processes affected would depend on the compound's unique structure and its corresponding molecular targets within the cell.

Mechanistic Investigations of Observed Biological Activities

Understanding the precise molecular mechanisms behind the observed biological activities of this compound derivatives is crucial for their development as therapeutic agents. Mechanistic studies aim to unravel the step-by-step process by which a compound brings about its biological effect.

For antimicrobial derivatives, the mechanism may involve the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death. The lipophilic nature of the chlorinated phenyl rings can facilitate insertion into the lipid bilayer of the cell membrane. Alternatively, as mentioned, inhibition of essential bacterial enzymes is another plausible mechanism. mdpi.com

In the context of potential anticancer activity, the mechanism could involve the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by various upstream events, such as DNA damage or the inhibition of signaling pathways that promote cell survival. Molecular docking studies on related compounds have suggested interactions with enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.

Stereochemical Influence on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a drug, as biological targets such as enzymes and receptors are often chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy.

A pertinent example, although not directly involving this compound, is the case of (R)-3-chloro-N-(2-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)propanamide. The R-configuration of this compound confers enantioselective binding to the Plasmodium FK506-binding protein 35 (PfFKBP35), resulting in a 10-fold higher inhibition compared to its S-enantiomer. This demonstrates that even a subtle change in the spatial orientation of a substituent can have a profound impact on biological activity.

Similarly, studies on 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists have shown that the α-methyl group in the propanamide moiety may create a stereospecific interaction with a hydrophobic pocket of the receptor, with one enantiomer being significantly more active than the other. nih.govresearchgate.net

Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the aromatic rings of this compound derivatives are critical determinants of their biological potency and selectivity. By systematically varying these substituents, researchers can fine-tune the pharmacological properties of the compounds.

Studies on related N-arylcinnamamides have shown that the presence of electron-withdrawing groups, such as trifluoromethyl (CF3), on the N-phenyl ring can enhance antibacterial activity. mdpi.com For instance, derivatives with 3-CF3 and 3,5-bis(CF3) substitutions exhibited potent activity against Staphylococcus aureus. mdpi.com The position of the substituent is also crucial; for example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, substitution at the meta position of the phenyl ring was found to be most favorable for α-glucosidase inhibitory activity. nih.gov

The introduction of a methoxy (B1213986) group at the meta position of the phenyl ring in 3-chloro-N-(3-methoxyphenyl)propanamide was found to increase lipophilicity, which could enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS)-active agents. In contrast, the addition of a sulfamoyl group, as in 3-chloro-N-(4-sulfamoylphenethyl)propanamide, increases acidity and solubility, which was correlated with enhanced cytotoxicity.

The table below summarizes the effects of different substituents on the biological activity of some propanamide derivatives, illustrating the principles of SAR.

| Compound/Derivative Class | Substituent(s) | Observed Effect | Reference |

| (R)-3-chloro-N-(2-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)propanamide | R-configuration at the chiral center | 10-fold higher inhibition of PfFKBP35 compared to the S-enantiomer | |

| 3-chloro-N-(4-sulfamoylphenethyl)propanamide | 4-sulfamoylphenethyl | Increased acidity and solubility, enhanced cytotoxicity | |

| 3-chloro-N-(3-methoxyphenyl)propanamide | 3-methoxy | Increased lipophilicity, potential for CNS activity | |

| N-arylcinnamamides | 3-CF3, 3,5-bis(CF3) on N-phenyl ring | Enhanced antibacterial activity | mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | Substitution at meta position of N-phenyl ring | Favorable for α-glucosidase inhibition | nih.gov |

These examples underscore the power of substituent modification in optimizing the biological profile of this compound derivatives for various therapeutic applications.

Electronic Effects on Bioactivity

The electronic properties of substituents on the aromatic rings of this compound derivatives can significantly modulate their biological activity. The distribution of electron density within the molecule influences its ability to interact with biological targets through mechanisms such as hydrogen bonding, pi-pi stacking, and electrostatic interactions.

Research on analogous N-aryl propanamide series has demonstrated that an electron-deficient aromatic A-ring (the phenyl ring attached to the propanamide nitrogen) is often a requirement for potent biological activity. The introduction of electron-withdrawing groups (EWGs) on this ring can enhance the compound's interaction with its target. For instance, in a series of aryl pyrazol-1-yl propanamides, which share the N-aryl propanamide core, modifications that increase the electron-deficient character of the A-ring were found to be favorable for activity. nih.gov

To illustrate the potential impact of electronic effects, the following table presents hypothetical bioactivity data based on the principles observed in related N-aryl propanamide series.

| Substituent on N-phenyl ring | Electronic Effect | Hypothetical Bioactivity (IC50, µM) |

|---|---|---|

| -H | Neutral | 5.2 |

| 2-Cl (Parent Compound) | Electron-Withdrawing | 2.5 |

| 2,4-diCl | Strongly Electron-Withdrawing | 1.1 |

| 4-NO2 | Strongly Electron-Withdrawing | 0.8 |

| 4-OCH3 | Electron-Donating | 8.9 |

| 4-CH3 | Weakly Electron-Donating | 6.7 |

Steric Effects on Bioactivity

Substituents that are too bulky can cause steric hindrance, preventing the molecule from fitting properly into the binding pocket. Conversely, some degree of steric bulk may be necessary to achieve the correct orientation for binding or to make favorable van der Waals contacts with the target.

In studies of related propanamide-based compounds, the size and nature of substituents on the aromatic rings have been shown to significantly impact binding affinity. For example, in a series of propanamide derivatives targeting the androgen receptor, the substitution pattern on the aryl rings was critical for activity. nih.gov The introduction of bulky groups at certain positions led to a decrease in binding, suggesting a sterically constrained binding site.

For this compound derivatives, it is anticipated that the position of substituents on the N-phenyl ring will be particularly important. The ortho-chloro substituent already imposes a certain conformational preference on the molecule. Additional bulky substituents at the ortho positions (e.g., 2,6-dichloro substitution) could force the phenyl ring out of planarity with the amide group, which may be detrimental to activity if a planar conformation is required for binding. However, substitution at the meta and para positions might be better tolerated and could be used to probe the dimensions of the binding pocket.

The following interactive table illustrates how steric factors might influence the bioactivity of hypothetical derivatives.

| Substituent on N-phenyl ring | Steric Profile | Hypothetical Bioactivity (Ki, nM) |

|---|---|---|

| 2-Cl (Parent Compound) | Moderate | 50 |

| 2-Br | Slightly Bulkier | 65 |

| 2-I | Bulky | 150 |

| 2-CH3 | Moderate | 55 |

| 2-C(CH3)3 | Very Bulky | >1000 |

| 4-Cl | Moderate | 45 |

| 4-C(CH3)3 | Very Bulky | 800 |

Lipophilicity and Bioavailability Considerations

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key physicochemical property that influences the bioavailability of a drug candidate. It affects absorption, distribution, metabolism, and excretion (ADME). A compound's lipophilicity determines its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

For orally administered drugs, an optimal level of lipophilicity is required. If a compound is too hydrophilic (low LogP), it may have poor absorption through the lipid-rich cell membranes of the gut. Conversely, if it is too lipophilic (high LogP), it may have poor aqueous solubility, leading to dissolution-limited absorption, and it may be more susceptible to metabolic breakdown in the liver.

In the context of this compound derivatives, modifications to the structure will invariably alter their lipophilicity. The addition of halogen atoms, for example, generally increases lipophilicity. The parent compound, with two chlorine atoms, is expected to be moderately lipophilic. Further halogenation would increase this property. The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), would decrease lipophilicity and increase water solubility.

Quantitative Structure-Activity Relationship (QSAR) studies on related N-aryl amides have often found a correlation between lipophilicity and biological activity, sometimes following a parabolic relationship where there is an optimal LogP value for maximum activity. For instance, in a series of N-arylcinnamamides, lipophilicity was found to be a significant parameter influencing their antiplasmodial activity.

The table below presents calculated LogP (cLogP) values for some hypothetical derivatives to demonstrate how structural changes can modulate this critical property, which in turn would be expected to influence bioavailability.

| Compound | Modification | Predicted cLogP | Anticipated Bioavailability Impact |

|---|---|---|---|

| 3-chloro-N-phenylpropanamide | Reference | 2.1 | Moderate |

| This compound | Parent Compound | 2.8 | Good |

| 3-chloro-N-(2,4-dichlorophenyl)propanamide | Additional Cl | 3.5 | Potentially solubility-limited |

| 3-chloro-N-(2-chloro-4-hydroxyphenyl)propanamide | Addition of -OH | 2.3 | Improved solubility, potentially lower membrane permeability |

| 3-chloro-N-(2-chloro-4-methylphenyl)propanamide | Addition of -CH3 | 3.2 | Increased lipophilicity |

Derivatization Strategies and Analogue Synthesis for 3 Chloro N 2 Chlorophenyl Propanamide

Functional Group Transformations and Modifications

The chemical structure of 3-chloro-N-(2-chlorophenyl)propanamide features reactive sites amenable to various functional group transformations. While specific studies on this particular isomer are limited, the reactivity of the closely related isomer, 3-chloro-N-(3-chlorophenyl)propanamide, provides a strong basis for predicting its chemical behavior. Key transformations include substitution reactions, reduction of the amide group, and oxidation.

Substitution Reactions: The chlorine atom on the propanamide side chain is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For instance, reacting the compound with various amines or thiols can lead to the corresponding amino or thioether derivatives. Such modifications can significantly alter the molecule's polarity, hydrogen bonding capacity, and biological activity.

Reduction Reactions: The amide functional group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the propanamide moiety into a propanamine, fundamentally changing the electronic and steric properties of the linker between the two chlorinated phenyl rings.

Oxidation Reactions: The propanamide structure can also undergo oxidation to yield corresponding carboxylic acids or other oxidized derivatives, although this is a less common modification for this class of compounds.

These transformations are summarized in the table below, illustrating the potential for creating a diverse library of derivatives from the parent compound.

| Transformation Type | Reagents/Conditions | Resulting Functional Group | Potential Impact on Properties |

| Nucleophilic Substitution | Amines, Thiols | Amino, Thioether | Altered polarity, hydrogen bonding |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | Change in basicity and structure |

| Oxidation | Oxidizing agents | Carboxylic acid | Increased acidity and polarity |

Design and Synthesis of Novel N-Substituted Propanamide Analogues

A primary strategy for developing analogues of this compound involves modifying the N-substituent, which in the parent compound is a 2-chlorophenyl group. The general synthetic route to such N-substituted propanamides typically involves the reaction of a substituted aniline (B41778) with a propanoyl chloride derivative. mdpi.com For instance, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com A similar approach can be envisioned for synthesizing analogues of this compound by reacting 2-chloroaniline (B154045) with various substituted 3-chloropropanoyl chlorides or by reacting 3-chloropropanoyl chloride with a diverse range of substituted anilines.

Research into related structures has shown that introducing heterocyclic moieties can lead to compounds with interesting biological activities. For example, analogues of the 3-chloro isomer containing benzothiazole (B30560) and indole (B1671886) groups have been synthesized. The benzothiazole group has been associated with antimicrobial properties, while the indole moiety is explored for its potential in neuropharmacology.

The design and synthesis of such novel analogues often follow a multi-step protocol to build the desired molecular architecture. researchgate.net The table below presents some examples of N-substituted propanamide analogues based on modifications of similar compounds, which could be extrapolated to the design of new derivatives of this compound.

| Analogue Type | Key Structural Feature | Rationale for Design |

| Heterocyclic Analogues | Introduction of rings like benzothiazole or indole | To impart specific biological activities (e.g., antimicrobial, neuropharmacological) |

| Substituted Phenyl Analogues | Variations in substituents on the N-phenyl ring | To modulate lipophilicity, electronic properties, and target binding |

| Bioisosteric Replacements | Replacing the chloro-substituents with other groups (e.g., -CF₃, -OCH₃) | To improve metabolic stability and pharmacokinetic profiles |

Microwave-Assisted Derivatization for Analytical Applications

For analytical purposes, such as in gas chromatography-mass spectrometry (GC/MS), derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of analytes. nih.govresearchgate.net Traditional derivatization methods can be time-consuming, often requiring several hours of heating. nih.gov Microwave-assisted derivatization has emerged as a powerful technique to dramatically reduce reaction times, often from hours to just a few minutes. nih.govresearchgate.net

This rapid heating is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to a fast and efficient rise in temperature. This technique has been successfully applied to the synthesis of various amide-containing compounds. For example, the microwave-assisted synthesis of "2-Chloro-N-p-tolylacetamide" was completed in 5-10 minutes, compared to the 5-6 hours required by conventional heating. researchgate.net

While specific protocols for the microwave-assisted derivatization of this compound for analytical applications are not extensively documented, the general principles can be applied. Common derivatization reactions for compounds with amide functionalities include silylation or acylation of the N-H group. A hypothetical microwave-assisted derivatization could involve reacting the compound with a derivatizing agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent under microwave irradiation. researchgate.net The significant reduction in reaction time offered by microwave assistance makes it a highly attractive method for high-throughput screening and routine analysis in various fields, including clinical toxicology, environmental monitoring, and food safety. nih.gov

The advantages of microwave-assisted synthesis and derivatization are highlighted in the following table.

| Feature | Conventional Heating | Microwave-Assisted Method |

| Reaction Time | Hours (e.g., 5-6 hours) researchgate.net | Minutes (e.g., 5-10 minutes) researchgate.net |

| Energy Transfer | Indirect, through vessel walls | Direct coupling with molecules |

| Heating Pattern | Bulk heating | Localized superheating |

| Efficiency | Lower | Higher, often with cleaner reactions researchgate.net |

Environmental Fate and Degradation Pathways of Halogenated Propanamides

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. nih.gov Microbes have evolved a diverse array of enzymes and metabolic pathways capable of breaking down even persistent synthetic chemicals. nih.govnih.gov

The initial steps in the biodegradation of halogenated compounds often involve enzymatic reactions that target specific chemical bonds. For a compound like 3-chloro-N-(2-chlorophenyl)propanamide, two key enzyme classes are of particular importance: hydrolases and dehalogenases.

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. In the case of this compound, an amidase (a type of hydrolase) could cleave the amide bond, breaking the molecule into 3-chloropropanoic acid and 2-chloroaniline (B154045). This is a critical step as it breaks the parent molecule into smaller, potentially less toxic, and more biodegradable components.

Dehalogenases: These enzymes are crucial for the detoxification of halogenated compounds as they catalyze the removal of halogen atoms. This dehalogenation can occur either aerobically or anaerobically.

Oxidative Dehalogenation: Oxygenases can incorporate oxygen atoms into the aromatic ring, leading to the destabilization of the carbon-halogen bond and subsequent halogen removal. nih.gov

Hydrolytic Dehalogenation: This process involves the replacement of a halogen atom with a hydroxyl group from a water molecule.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom is removed and replaced by a hydrogen atom.

The susceptibility of the carbon-halogen bond to enzymatic attack is a key factor in the biodegradation rate of these compounds.

The complete breakdown of halogenated aromatic compounds by microorganisms typically proceeds through a series of metabolic pathways. researchgate.net Following initial enzymatic transformations, the resulting intermediate products are funneled into central metabolic pathways. nih.govresearchgate.net The degradation of compounds similar to this compound is expected to follow a general three-stage process: an upper pathway, a middle pathway, and a lower pathway. nih.govresearchgate.net

Upper Pathway: Initial attack on the molecule, such as the amide bond cleavage mentioned earlier.

Middle Pathway: This stage involves the critical dehalogenation step and modification of the aromatic ring, often leading to the formation of catechols or similar structures. nih.gov

Lower Pathway: The aromatic ring is cleaved, and the resulting aliphatic intermediates are metabolized to common cellular components like intermediates of the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water. nih.govresearchgate.net

Identifying the metabolites produced during these processes is key to understanding the degradation pathway and assessing any potential risks from toxic intermediates.

| Parent Compound | Potential Metabolite | Formation Pathway |

|---|---|---|

| This compound | 2-chloroaniline | Amide hydrolysis |

| 3-chloropropanoic acid | Amide hydrolysis | |

| Chlorinated catechols | Oxidative dehalogenation/hydroxylation of the aromatic ring | |

| Maleylacetate | Ring cleavage of catechol intermediates |

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

In addition to biological processes, halogenated propanamides can be degraded by non-biological, or abiotic, chemical reactions in the environment. The two primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. perlego.com The amide linkage in this compound can be susceptible to hydrolysis, particularly at non-neutral pH values. Similarly, the carbon-chlorine bonds can undergo hydrolysis, though this is generally a slower process for aryl halides compared to alkyl halides. docbrown.info The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. savemyexams.com Generally, the strength of the carbon-halogen bond influences the rate of hydrolysis, with carbon-chlorine bonds being stronger and thus hydrolyzing more slowly than carbon-bromine or carbon-iodine bonds. savemyexams.comphysicsandmathstutor.com

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com Aromatic compounds, especially those with halogen substituents, can absorb UV radiation, which can lead to the cleavage of the carbon-halogen bond. researchgate.net This direct photolysis can result in the dechlorination of the molecule. nih.gov Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and produce reactive species, such as hydroxyl radicals, which then attack the propanamide compound. mdpi.comnih.gov

| Pathway | Description | Key Influencing Factors | Potential Products |

|---|---|---|---|

| Hydrolysis | Cleavage of chemical bonds (e.g., amide, C-Cl) by reaction with water. perlego.com | pH, Temperature | 2-chloroaniline, 3-chloropropanoic acid |

| Photolysis | Degradation by absorption of light energy, leading to bond cleavage. researchgate.net | Sunlight intensity, Wavelength, Presence of photosensitizers | Dechlorinated propanamides, Phenols |

Environmental Persistence and Transformation Products Research

The environmental persistence of a chemical is determined by the rates of its various degradation processes. Halogenated organic compounds are often more resistant to degradation than their non-halogenated counterparts, leading to longer persistence in soil and water. nih.gov

Research has increasingly shown that to fully understand the environmental impact of a parent compound, its transformation products must also be considered. usgs.gov In many cases, these degradation products can be more mobile, more persistent, or even more toxic than the original chemical. nih.govnih.gov For example, studies on various pesticides have found that transformation products are frequently detected in streams and groundwater, sometimes at higher concentrations than the parent compound. usgs.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(2-chlorophenyl)propanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A cold solution of 2-chloroaniline in dry acetonitrile is reacted with 3-chloropropionyl chloride at 0°C, followed by stirring at 50°C for 24 hours. Reaction progress is monitored via TLC (hexane/ethyl acetate, 7:3). Post-reaction, the mixture is extracted with aqueous NaHCO₃ and dichloromethane, dried over anhydrous MgSO₄, and purified under reduced pressure .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol). Data collection uses MoKα radiation (λ = 0.71073 Å) at 296 K. Structure refinement is performed with SHELXL, leveraging anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks are analyzed using ORTEP-3 for visualization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- ¹H NMR : Peaks at δ 8.0–8.5 ppm (amide N–H), δ 3.7–4.2 ppm (–CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 232 for C₉H₈Cl₂NO) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing Cl substituent on the phenyl ring lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon. Steric hindrance from ortho-chloro groups reduces accessibility, quantified via molecular docking or MD simulations .

Q. What strategies resolve contradictions in crystallographic data refinement for halogenated propanamides?

- Methodological Answer : Discrepancies in thermal parameters or hydrogen-bonding motifs may arise from disordered solvent molecules. Use SQUEEZE (in PLATON) to model solvent contributions. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions. Compare refinement results from SHELXL vs. alternative software (e.g., OLEX2) to assess robustness .

Q. How can derivatives of this compound be designed for nonlinear optical (NLO) applications?

- Methodological Answer : Introduce π-conjugated substituents (e.g., triazole or thiophene groups) to enhance hyperpolarizability. Synthesize derivatives via thiol-ene click chemistry or Suzuki coupling. Evaluate NLO properties using DFT-based polarizability tensors and experimental hyper-Rayleigh scattering. Derivatives with µβ values >100×10⁻³⁰ esu (e.g., triazole-thiophene hybrids) show promise .

Q. What in silico methods predict the biological activity of this compound analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., MurA for antibacterial activity). Validate with MD simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Ser239 in MurA). ADMET predictions (SwissADME) optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。